R 59-022
Description
Background on Diacylglycerol Kinases (DGKs)
Diacylglycerol kinases (DGKs) are a family of enzymes that play a pivotal role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). wikipedia.org This enzymatic reaction is crucial for maintaining the balance between the levels of two key lipid second messengers, DAG and PA, thereby influencing a multitude of cellular processes.
Diacylglycerol kinases are integral to the regulation of lipid metabolism and the maintenance of signaling homeostasis. wikipedia.org By converting DAG to PA, DGKs terminate DAG-mediated signaling events, which include the activation of protein kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins. researchgate.net Concurrently, the production of PA initiates a separate cascade of signaling events. nih.gov This dual function positions DGKs as critical regulators in the complex network of cellular communication. The dysregulation of DGK activity has been linked to various pathological conditions, highlighting their importance in cellular health. wikipedia.org
The balance between DAG and PA, meticulously controlled by DGKs, is fundamental for numerous physiological activities. These enzymes act as central switches that not only terminate DAG signaling but also contribute to the resynthesis of membrane phospholipid precursors. wikipedia.org
In mammals, ten distinct DGK isoforms have been identified and are categorized into five main types based on their structural and functional domains. wikipedia.orgresearchgate.net All isoforms possess a conserved catalytic domain and at least two cysteine-rich C1 domains. wikipedia.org The classification, however, is determined by the presence of additional regulatory domains that confer specific functionalities to each isoform. wikipedia.orgresearchgate.net
Table 1: Classification of Mammalian Diacylglycerol Kinase Isoforms
| Type | Isoforms | Key Distinguishing Domains |
|---|---|---|
| Type I | DGKα, DGKβ, DGKγ | Recoverin homology (RVH) domain and EF-hand motifs. wikipedia.org |
| Type II | DGKδ, DGKη, DGKκ | Pleckstrin homology (PH) domain. wikipedia.org |
| Type III | DGKε | Specificity for arachidonate-containing DAG. |
| Type IV | DGKζ, DGKι | MARCKS homology domain and ankyrin repeats. wikipedia.org |
| Type V | DGKθ | Three C1 domains instead of the usual two. |
This table summarizes the five types of mammalian DGK isoforms and their characteristic domains.
The diverse structures of DGK isoforms correspond to their varied physiological roles and tissue-specific expression. tocris.com For instance, DGKα and DGKζ are significantly involved in the regulation of T-cell receptor signaling and immune responses. wikipedia.org DGKε is noted for its unique specificity for arachidonoyl-containing DAG, suggesting a specialized role in the phosphatidylinositol cycle. nih.gov The functions of other isoforms are also under active investigation, with studies pointing to their involvement in processes ranging from glucose homeostasis to neuronal signaling. tocris.com The distinct localization and regulatory mechanisms of each isoform underscore their non-redundant functions within the cell. tocris.com
Historical Context and Initial Characterization of Diacylglycerol Kinase Inhibitor I (R-59-022)
R-59-022, with the chemical name 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, was one of the first synthetic molecules identified as a potent inhibitor of diacylglycerol kinase. cancer.govnih.gov
The discovery of R-59-022 in the mid-1980s provided researchers with a valuable pharmacological tool to investigate the intricate roles of DGKs in cellular signaling. nih.gov Early studies focused on its effects in human platelets, where it was shown to potentiate thrombin-induced aggregation and secretion by increasing intracellular levels of DAG. cancer.gov These initial investigations were crucial in establishing the link between DGK inhibition, DAG accumulation, and the subsequent amplification of PKC-mediated cellular responses. nih.gov The ability of R-59-022 to mimic the effects of elevated second messenger levels made it a compound of interest in studying signal transduction pathways. nih.gov
R-59-022 exhibits a broad inhibitory activity against DGKs. caymanchem.commedchemexpress.com It was initially characterized as an inhibitor of DGK with a half-maximal inhibitory concentration (IC50) of 2.8 µM in human red blood cell membranes. tocris.comnih.gov Research has shown that R-59-022 has a higher specificity for Type I DGK isoforms. researchgate.net
Table 2: Inhibitory Profile of R-59-022
| Target | IC50 Value | Cell/System |
|---|---|---|
| Diacylglycerol Kinase (endogenous DAG) | 2.8 ± 1.5 µM | Human red blood cell membranes nih.gov |
| Diacylglycerol Kinase (exogenous OAG) | 3.3 ± 0.4 µM | Human red blood cell membranes nih.gov |
| Phosphorylation of OAG to OAPA | 3.8 ± 1.2 µM | Intact platelets nih.gov |
| DGKθ | < 1 µM | In vitro caymanchem.com |
| Arabidopsis thaliana DGK2 | 50 µM | In vitro caymanchem.com |
This table presents the reported IC50 values of R-59-022 against various DGK activities and isoforms.
It is important to note that while R-59-022 is a potent DGK inhibitor, it has also been reported to act as a 5-HT receptor antagonist. medchemexpress.com This dual activity should be considered when interpreting experimental results using this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJXLPANKSLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239254 | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93076-89-2 | |
| Record name | R 59022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-59-022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Diacylglycerol Kinase Inhibitor I
Modulation of Diacylglycerol (DAG) and Phosphatidic Acid (PA) Homeostasis
Diacylglycerol kinases are a family of enzymes that phosphorylate DAG to produce PA. wikipedia.orgmdpi.com This conversion is a critical regulatory node in lipid signaling, as both DAG and PA are potent second messengers with distinct downstream targets. wikipedia.orgnih.gov The activity of DGKs is typically low in unstimulated cells; however, upon receptor activation, DGK activity surges, driving the conversion of DAG to PA. wikipedia.org Diacylglycerol Kinase Inhibitor I, by obstructing this enzymatic activity, profoundly alters the balance between these two crucial lipid mediators. nih.govmdpi.com
Inhibition of DAG Phosphorylation to PA
Diacylglycerol Kinase Inhibitor I, with a reported IC50 of 2.8 µM, directly inhibits the catalytic activity of DGK. caymanchem.com This inhibition prevents the phosphorylation of DAG, leading to a decrease in the formation of PA. immune-system-research.comnih.gov For instance, in intact platelets, R59022 effectively blocks the phosphorylation of 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a DAG analog, to its corresponding phosphoric acid form. immune-system-research.com This direct enzymatic inhibition is the primary mechanism by which the inhibitor disrupts the normal flux of the DGK pathway.
Consequential Alterations in Lipid Second Messenger Pools
The direct consequence of inhibiting DGK is a significant shift in the intracellular concentrations of DAG and PA. By blocking the conversion of DAG to PA, Diacylglycerol Kinase Inhibitor I leads to an accumulation of endogenous DAG. nih.govresearchgate.net This elevation of DAG levels has been observed in various cell types, including human platelets stimulated with thrombin. immune-system-research.com Concurrently, the production of PA is diminished. immune-system-research.com This altered ratio of DAG to PA has far-reaching implications for cellular signaling, as it amplifies signaling pathways that are dependent on DAG while attenuating those driven by PA. researchgate.netnih.gov
Interactions with Intracellular Signaling Pathways
The ripple effects of altered DAG and PA levels extend deep into the cell's signaling network, most notably impacting the activity of Protein Kinase C (PKC), a family of enzymes that are key regulators of numerous cellular processes.
Regulation of Protein Kinase C (PKC) Activity
PKC isoforms are major downstream effectors of DAG. researchgate.netyoutube.com The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that leads to their activation. nih.govnih.gov By increasing the availability of DAG, Diacylglycerol Kinase Inhibitor I directly influences PKC activity. caymanchem.comimmune-system-research.com
Enhancement of DAG-Dependent PKC Activation
A primary and well-documented effect of Diacylglycerol Kinase Inhibitor I is the potentiation of DAG-dependent PKC activation. caymanchem.comimmune-system-research.com The inhibitor-induced accumulation of DAG leads to a more sustained and robust activation of PKC. immune-system-research.comresearchgate.net This has been demonstrated in human platelets, where R59022 enhances thrombin-induced PKC activation. caymanchem.com The increased PKC activity, in turn, can potentiate various cellular responses, such as secretion and aggregation in platelets. caymanchem.comnih.gov
Influence on Ras/MAPK/ERK Signaling Cascade
The Ras/MAPK/ERK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. nih.govwikipedia.orgnih.gov R-59-022 has been shown to significantly impact this pathway, primarily through its influence on DAG levels.
Diacylglycerol kinase (DGK) acts as a negative regulator of RasGRP1, a guanine (B1146940) nucleotide exchange factor for Ras, by converting DAG to phosphatidic acid (PA). nih.gov By inhibiting DGK, R-59-022 leads to elevated DAG levels, which in turn enhances the activity of RasGRP1. nih.govnih.gov RasGRP1 plays a pivotal role in activating the Ras/MAPK cascade in T cells. nih.gov Overexpression of DGKα has been shown to attenuate RasGRP1 signaling, while a catalytically inactive mutant enhances it, presumably by interfering with the endogenous enzyme. nih.gov The inhibition of DGK by compounds like R-59-022, therefore, sustains RasGRP1 signaling. nih.gov
The activator protein-1 (AP-1) is a transcription factor that is a downstream target of the Ras/ERK pathway and plays a critical role in T cell activation. nih.gov DGKα has been identified as a key contributor to the PD-1/PD-L1 inhibitory axis, which limits the Ras/ERK/AP-1 pathway. nih.govnih.gov Pharmacological inhibition of DGKα, such as with R-59-022, selectively enhances AP-1 transcriptional activation. nih.govnih.gov This is significant because TCR triggering typically leads to robust NFAT transcription but only transient AP-1 activation, partly due to DGK activity limiting the Ras/ERK pathway. nih.gov By inhibiting DGK, R-59-022 can help to restore and enhance AP-1-dependent gene expression. nih.gov
Effects on Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. nih.govnih.govresearchgate.netyoutube.com The mTOR signaling pathway is often activated in tumors and integrates signals from various upstream pathways, including the PI3K/AKT pathway. nih.govnih.govresearchgate.net While direct studies on the effect of R-59-022 on the mTOR pathway are limited, its influence on upstream signaling molecules suggests a potential for indirect modulation. For instance, Ras mutations have been shown to bind to mTOR in the mTORC2 complex. nih.gov Given that R-59-022 influences Ras activation, it may indirectly affect mTOR signaling.
Crosstalk with Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. researchgate.netnih.govcellsignal.com There is significant crosstalk between the PI3K/Akt and Ras/MAPK/ERK pathways. nih.gov Akt can directly phosphorylate and inhibit Raf-1, a key component of the MAPK cascade. nih.gov Conversely, the PI3K/Akt pathway can be activated downstream of Ras. The inhibition of DGK by R-59-022, leading to increased DAG and subsequent activation of the Ras/MAPK pathway, could therefore influence the PI3K/Akt pathway. However, the precise nature of this crosstalk in the context of DGK inhibition requires further investigation.
Modulation of Other Key Signaling Molecules and Kinases
The effects of R-59-022 extend to other important signaling molecules and kinases:
Src: Src is a protein tyrosine kinase involved in cell growth, migration, and survival signaling. nih.gov While direct modulation of Src by R-59-022 is not extensively documented, the pathways influenced by R-59-022, such as the Ras/MAPK pathway, are known to interact with Src signaling.
HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a key role in cellular responses to hypoxia. The mTOR pathway is known to regulate HIF-1α. nih.gov Therefore, any indirect effects of R-59-022 on mTOR could potentially impact HIF-1α activity.
Integrins: Integrins are transmembrane receptors that mediate cell-matrix adhesion and are involved in various signaling pathways. The PI3Kβ isoform plays a role in regulating integrin formation and stability. cellsignal.com
Tyrosine Kinases: The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is linked to both the PI3K/Akt and Ras/MAPK/ERK signaling pathways. nih.govmdpi.com By influencing these downstream pathways, R-59-022 can indirectly affect the cellular responses mediated by tyrosine kinases.
Raf: As a central component of the MAPK cascade, Raf kinase activity is influenced by R-59-022 through the modulation of RasGRP and Ras activation. nih.govnih.gov
PDE-4A1: While specific studies on the direct modulation of phosphodiesterase-4A1 (PDE-4A1) by R-59-022 are not readily available, it is a component of intracellular signaling that can be influenced by changes in second messengers like DAG.
Isoform Selectivity and Specificity Profile of R-59-022
R-59-022 exhibits a degree of selectivity for different isoforms of diacylglycerol kinase. In vitro studies have shown that R-59-022 strongly inhibits the type I DGKα isoform. nih.gov It also moderately attenuates the activity of type III DGKε and type V DGKθ. nih.gov The IC50 for DGK inhibition has been reported to be 2.8 µM. caymanchem.com It is important to note that while R-59-022 is a potent DGK inhibitor, it and its structural analog R59949 have also been found to act as antagonists for serotonin (B10506) receptors (5-HTR). nih.govnih.gov
Table 1: Isoform Selectivity of R-59-022
| DGK Isoform | Inhibition by R-59-022 |
| Type I (DGKα) | Strong |
| Type III (DGKε) | Moderate |
| Type V (DGKθ) | Moderate |
Potent Inhibition of Type I Diacylglycerol Kinase Isoforms (DGKα, DGKγ)
Diacylglycerol Kinase Inhibitor I (R59022) demonstrates notable specificity for Type I DGK isoforms, which are characterized by the presence of Ca²⁺-binding EF-hand motifs. researchgate.net It is a potent inhibitor of DGKα, with a reported IC₅₀ value of 2.8 µM. sigmaaldrich.comcaymanchem.com In porcine thymus cytosol, it specifically inhibits the 80 kDa DGKα isoform with an IC₅₀ of 10 µM, while having no effect on a 150 kDa DGK isoform. sigmaaldrich.com Research has consistently shown that R59022 dose-dependently inhibits DGKα activity, with an estimated ED₅₀ value of approximately 25 µmol/l. karger.com
While the inhibitor strongly targets DGKα, its effect on DGKγ, another Type I isoform, is less pronounced. Comprehensive analyses indicate that R59022 does not significantly inhibit DGKγ, in contrast to its structural analog R59949, which strongly inhibits both DGKα and DGKγ. karger.comnih.gov This highlights a degree of selectivity even within the Type I subfamily. The inhibitor shows higher specificity for Type I DGK isoforms in general, although it does not recognize the Ca²⁺-binding motif common to this class. researchgate.net
Moderate Attenuation of Other Diacylglycerol Kinase Isoforms (DGKε, DGKθ, DGKδ, DGKκ)
Beyond its primary targets, Diacylglycerol Kinase Inhibitor I (R59022) exhibits a broader, though more moderate, inhibitory profile against other DGK isoforms. In vitro studies have revealed that it can moderately attenuate the activity of Type III DGKε and Type V DGKθ. karger.comnih.govnii.ac.jp Specifically, R59022 has been shown to inhibit DGKθ at concentrations below 1 µM in vitro and to block its activity in vivo. caymanchem.com
However, its inhibitory action does not extend uniformly across all other isoforms. For instance, it does not markedly inhibit DGKβ, another Type I isoform. karger.com Similarly, comprehensive screening indicates no significant inhibition of Type II isoforms DGKδ and DGKκ by R59022. karger.comnih.gov This contrasts with the inhibitor R59949, which moderately attenuates both DGKδ and DGKκ. karger.comnih.gov
| DGK Isoform | Type | Inhibition Level by R59022 | Reference |
|---|---|---|---|
| DGKα | Type I | Strong | karger.comnih.gov |
| DGKγ | Type I | Not significant | karger.com |
| DGKε | Type III | Moderate | karger.comnih.gov |
| DGKθ | Type V | Moderate | karger.comnih.gov |
| DGKδ | Type II | Not significant | karger.comnih.gov |
| DGKκ | Type II | Not significant | karger.com |
| DGKβ | Type I | Not significant | karger.com |
Comparative Analysis with Other Diacylglycerol Kinase Inhibitors
The efficacy and selectivity of Diacylglycerol Kinase Inhibitor I (R59022) are best understood in comparison to other DGK inhibitors. researchgate.net Its structural analog, R59949, was initially reported to have an improved IC₅₀, though later comparisons found them to be nearly identical at ~3 µM. researchgate.net However, their isoform selectivity differs significantly. While R59022 strongly inhibits DGKα and moderately affects DGKε and DGKθ, R59949 shows strong inhibition of both DGKα and DGKγ, with moderate effects on DGKδ and DGKκ. karger.comnih.gov R59949 has been reported to have a stronger effect on DGKα activity than R59022, with an ED₅₀ value of approximately 18 μmol/l compared to 25 μmol/l for R59022. karger.com
Other compounds, such as ritanserin (B1680649), also function as DGK inhibitors but share a conserved structural region with R59022. researchgate.net More recently developed inhibitors like CU-3 exhibit higher potency and selectivity for DGKα, with an IC₅₀ of 0.6 μM, which is markedly lower than that of R59022 and R59949. nih.gov Multi-isoform inhibitors like BMS502 target DGKα and DGKζ, highlighting a different strategic approach to modulating DGK activity. researchgate.net
| Inhibitor | Primary Target Isoforms | Reported IC₅₀ / ED₅₀ (for DGKα) | Reference |
|---|---|---|---|
| Diacylglycerol Kinase Inhibitor I (R59022) | DGKα (strong), DGKε, DGKθ (moderate) | IC₅₀: ~2.8 µM, ED₅₀: ~25 µM | caymanchem.comnih.govkarger.com |
| R59949 | DGKα, DGKγ (strong), DGKδ, DGKκ (moderate) | ED₅₀: ~18 µM | nih.govkarger.com |
| CU-3 | DGKα (selective) | 0.6 µM | nih.gov |
| Ritanserin | DGKα | N/A | researchgate.net |
| BMS502 | DGKα, DGKζ | N/A | researchgate.net |
Subcellular Localization and Compartmentalization of Diacylglycerol Kinase Inhibitor I Action
The action of Diacylglycerol Kinase Inhibitor I is intrinsically linked to the specific subcellular locations of its target DGK isoforms. DGKs are distributed across various cellular compartments, including the plasma membrane, nucleus, Golgi complex, and cytosol, allowing them to regulate localized pools of DAG and PA. nih.govresearchgate.net For instance, DGKα is found at the plasma membrane and in the nucleus, while DGKθ can translocate from the cytosol to the plasma membrane upon stimulation. nih.govnih.govfrontiersin.org
Diacylglycerol Kinase Inhibitor I has been shown to inhibit DGK activity in both intact cells and isolated membranes. sigmaaldrich.com Its ability to block DGKθ activity in vivo suggests it can access the compartments where this isoform is active, such as at excitatory synapses where DGKθ regulates synaptic vesicle cycling. caymanchem.comfrontiersin.org The inhibitor's effectiveness in glioblastoma cells, where DGKα is a therapeutic target, indicates its action within the cellular environments where these cancer-related signaling pathways are operative. nih.govcaymanchem.com By inhibiting DGK activity in specific subcellular locations, R59022 prevents the phosphorylation of DAG, thereby amplifying DAG-dependent signaling cascades like MAPK and PKC activation in those compartments. nih.govnih.gov This localized action is crucial, as the balance between DAG and PA in different organelles dictates distinct cellular outcomes, from gene expression regulated in the nucleus to receptor signaling at the plasma membrane. nih.govfrontiersin.org
Cellular and Physiological Effects Mediated by Diacylglycerol Kinase Inhibitor I
Regulation of Cell Proliferation, Differentiation, and Apoptosis
Diacylglycerol kinase (DGK) inhibitors exert profound control over cell fate by influencing the balance between proliferation, differentiation, and programmed cell death. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), these inhibitors alter critical signaling pathways that govern cellular responses.
The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint in the cell cycle, committing the cell to DNA replication and division. nih.govyoutube.com Pharmacological inhibition of DGK has been shown to arrest this progression. In studies using the IL-2-dependent mouse T cell line CTLL-2, a DGK inhibitor blocked the late G1 to S transition induced by Interleukin-2 (B1167480) (IL-2). nih.gov This halt in the cell cycle occurred without compromising cell viability, indicating a specific regulatory effect rather than general toxicity. nih.gov The mechanism is distinct from other known IL-2 signaling pathways, such as the phosphatidylinositol-3 kinase/Akt pathway, highlighting a unique role for DGK in controlling cell division. nih.gov
DGK inhibitors have been demonstrated to trigger programmed cell death (apoptosis) and cellular self-cleaning (autophagy) in various cell types.
In the neuronal cell line NG108-15, the DGK inhibitor R59022 was found to induce both autophagy and apoptosis. nih.gov Notably, the study observed that autophagy occurred before the onset of apoptosis, and inhibiting apoptosis did not prevent the autophagy induced by the inhibitor. nih.gov This suggests that DGK plays a crucial role in neuronal cell survival through a mechanism independent of the well-known mTOR signaling pathway. nih.gov
In the context of cancer, selective inhibitors of the DGKα isozyme, such as CU-3 and Compound A, have been shown to induce apoptosis in melanoma, hepatocellular carcinoma, glioblastoma, and pancreatic cancer cell lines. researchgate.netelsevierpure.comnih.gov The induction of apoptosis was confirmed by measuring increased caspase 3/7 activity and DNA fragmentation. elsevierpure.comsci-hub.se The sensitivity of cancer cells to these inhibitors appears to correlate positively with the expression levels of DGKα. elsevierpure.comnih.gov
Table 1: Effects of DGK Inhibitors on Apoptosis and Autophagy
| Inhibitor | Cell Line(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| R59022 | NG108-15 (neuronal) | Induction of autophagy and apoptosis | nih.gov |
| CU-3 | AKI (melanoma), Hepatocellular carcinoma, Glioblastoma, Pancreatic cancer | Induction of apoptosis (caspase 3/7 activity, DNA fragmentation) | researchgate.netelsevierpure.comsci-hub.se |
The influence of DGK inhibitors on cell cycle progression is directly linked to their ability to alter the expression of key regulatory proteins. Research has shown that inhibiting DGK activation significantly affects the IL-2-induced expression of several proto-oncogenes. nih.gov Specifically, the induction of c-myc , c-fos , and c-raf is profoundly diminished. nih.gov
Furthermore, DGK inhibition has a targeted effect on cell cycle regulators. It prevents the induction of cyclin D3 , a crucial protein for G1 phase progression, without affecting the downregulation of the cyclin-dependent kinase inhibitor p27 . nih.gov This specific modulation of cyclin D3 and proto-oncogenes is a key mechanism through which DGK inhibitors impose a G1 cell cycle arrest. nih.govnih.gov
Table 2: Impact of DGK Inhibition on Gene Expression
| Gene/Protein | Effect of DGK Inhibition | Cellular Process | Reference(s) |
|---|---|---|---|
| c-myc | Decreased expression | Cell proliferation, apoptosis | nih.gov |
| c-fos | Decreased expression | Cell proliferation, differentiation | nih.gov |
| c-raf | Decreased expression | Cell proliferation (MAPK pathway) | nih.gov |
| Cyclin D3 | Decreased expression | G1/S phase transition | nih.gov |
Immunomodulatory Roles of Diacylglycerol Kinase Inhibitor I
DGK inhibitors are potent modulators of the immune system, particularly T cell function. By regulating DAG levels, which is a critical second messenger in T cell receptor (TCR) signaling, these inhibitors can enhance immune responses.
The DGKα and DGKζ isoforms are key regulators of DAG metabolism following TCR stimulation. nih.gov Inhibition of these enzymes leads to an accumulation of DAG, resulting in enhanced and sustained downstream signaling. nih.govresearchgate.net This biochemical change translates into heightened T cell activation and more robust effector functions. nih.govbmj.com For instance, treating tumor-infiltrating CD8+ T cells with a DGK inhibitor was found to restore impaired signaling events, such as the phosphorylation of ERK, and enhance their cytotoxic capabilities. nih.gov
T cell anergy is a state of non-responsiveness that prevents autoimmunity but can also be exploited by tumors to evade immune destruction. researchgate.netnih.gov DGKα and DGKζ are highly expressed in anergic T cells and play a critical role in inducing and maintaining this state. nih.govnih.gov
By blocking DGK activity, inhibitors can reverse T cell anergy. nih.govnih.gov This has been demonstrated in multiple contexts. Overexpression of DGKα can induce an anergy-like state, while its inhibition, or the genetic deletion of DGKs, makes T cells resistant to anergy induction. nih.govfrontiersin.org Furthermore, studies using dual DGKα/ζ inhibitors have shown that they can revert the functional exhaustion of CD8+ T cells that occurs during chronic viral infections. bmj.com This restoration of function suggests that DGK inhibition is a promising strategy to overcome immune suppression in chronic diseases and cancer. bmj.comnih.gov
Modulation of T Cell Function and Activation
Enhancement of Cytokine Production (e.g., IL-2, IFNγ)
Inhibition of diacylglycerol kinase (DGK) has been shown to enhance the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), which are crucial for effective immune responses. DGK enzymes, particularly the α and ζ isoforms, act as negative regulators of T cell activation by converting diacylglycerol (DAG) to phosphatidic acid (PA), thereby dampening signaling pathways downstream of the T cell receptor (TCR). nih.gov
Blocking DGK activity leads to an accumulation of DAG, which in turn enhances the activation of downstream signaling molecules critical for cytokine gene transcription. bmj.com Studies have demonstrated that pharmacological inhibition of DGKα or DGKζ, or dual inhibition of both, leads to increased IL-2 and IFNγ production by T cells upon stimulation. bmj.combmj.com For instance, treatment with a DGKα inhibitor augmented IL-2 production by OT-1 CD8+ T cells following antigen stimulation. researchgate.netascopubs.org Similarly, T cells deficient in DGKζ show reduced inhibition of IFNγ production in the presence of immunosuppressive molecules like TGFβ. nih.gov
Furthermore, DGKζ depletion has been shown to enhance DAG-regulated transcriptional programs, leading to increased IL-2 production. nih.gov This enhancement of cytokine production is a key factor in the improved anti-tumor activity observed with DGK inhibition. ascopubs.org The increased production of IFNγ by CD8+ T cells, facilitated by DGKα inhibition, is a significant contributor to this effect. ascopubs.org
The role of DGK in regulating cytokine production extends to Natural Killer (NK) cells as well. NK cells from mice lacking DGKζ exhibit increased cytokine production upon stimulation through various activating receptors. nih.gov This hyperresponsive phenotype contributes to their enhanced effector functions. nih.gov
| Cell Type | DGK Isoform(s) Targeted | Effect on Cytokine Production | Reference |
| T Cells | DGKα | Increased IL-2 and IFNγ | researchgate.netascopubs.org |
| T Cells | DGKζ | Increased IL-2 and IFNγ | nih.govnih.gov |
| T Cells | DGKα and DGKζ (dual inhibition) | Strongest increase in cytokine production | bmj.combmj.com |
| NK Cells | DGKζ | Increased cytokine production | nih.gov |
Impact on T Cell Proliferation
Diacylglycerol kinase (DGK) inhibitors significantly influence T cell proliferation by modulating the signaling pathways that control cell cycle progression. The accumulation of diacylglycerol (DAG) following DGK inhibition enhances and sustains T cell receptor (TCR) signaling, a critical factor for T cell activation and subsequent proliferation. nih.gov
Pharmacological inhibition of DGKα has been demonstrated to block the IL-2-induced transition from the G1 to the S phase of the cell cycle in a mouse T cell line, without affecting cell viability. nih.gov This effect was associated with a profound impact on the induction of proto-oncogenes such as c-myc, c-fos, and c-raf, which are crucial for cell cycle progression. nih.gov Interestingly, this control of cell proliferation by DGK activity appears to be independent of the well-characterized phosphatidylinositol-3 kinase (PI3K)/Akt pathway, suggesting a distinct mechanism for regulating cell division. nih.gov
Studies using inhibitors targeting DGKα and DGKζ have shown that blocking these enzymes increases T cell proliferation upon TCR stimulation. bmj.com This is consistent with the observation that T cells from mice with genetic deletion of either DGKα or DGKζ exhibit a hyperresponsive phenotype with enhanced proliferation. nih.gov The combined inhibition of both DGKα and DGKζ has been reported to produce the strongest effects on T cell activation and proliferation. bmj.combmj.com
The enhanced proliferative capacity of T cells following DGK inhibition is a key aspect of their augmented anti-tumor activity. By promoting the expansion of effector T cell populations, DGK inhibitors can contribute to a more robust and sustained immune response against cancer cells. ascopubs.org
| DGK Isoform(s) Targeted | Effect on T Cell Proliferation | Mechanism | Reference |
| DGKα | Blocks IL-2-induced G1 to S phase transition | Affects induction of c-myc, c-fos, and c-raf | nih.gov |
| DGKα and DGKζ | Increased proliferation upon TCR stimulation | Enhanced and sustained TCR signaling | nih.govbmj.com |
| Dual DGKα/ζ inhibition | Strongest increase in proliferation | Synergistic enhancement of T cell activation | bmj.combmj.com |
Enhancement of Natural Killer (NK) Cell Function
Inhibition of diacylglycerol kinase (DGK) has emerged as a promising strategy to enhance the effector functions of Natural Killer (NK) cells, which are critical components of the innate immune system with potent anti-tumor and anti-viral capabilities. nih.gov The ζ isoform of DGK (DGKζ) has been identified as a key negative regulator of NK cell activation. nih.gov
Genetic deletion of DGKζ in mice leads to NK cells that are hyperresponsive to stimulation through multiple activating receptors. nih.gov These DGKζ-deficient NK cells exhibit increased cytokine production and degranulation in a manner dependent on the ERK signaling pathway. nih.gov Consequently, they demonstrate improved cytotoxic functions against tumor cell lines in vitro. nih.gov This enhancement of NK cell function is intrinsic to the NK cells themselves and is not a result of developmental changes. nih.gov Importantly, the absence of DGKζ does not impair the function of inhibitory NK cell receptors, allowing for improved "missing self" recognition, as evidenced by the enhanced rejection of tumors that lack MHC class I expression. nih.gov
Pharmacological inhibition of DGKα and DGKζ has also been shown to increase the activation potential of NK cells. bmj.com Similar to T cells, simultaneous inhibition of both DGKα and DGKζ results in the most significant increases in NK cell activity, including enhanced cytokine production. bmj.combmj.com This suggests that targeting both isoforms could be a more effective strategy for boosting NK cell-mediated immunity.
The enhanced function of NK cells following DGK inhibition is attributed to the increased availability of diacylglycerol (DAG), a critical second messenger in activating receptor signaling cascades. nih.gov By preventing the conversion of DAG to phosphatidic acid, DGK inhibitors sustain the signaling pathways that lead to NK cell effector functions.
| DGK Isoform(s) Targeted | Effect on NK Cell Function | Mechanism | Reference |
| DGKζ (genetic deletion) | Increased cytokine production, degranulation, and cytotoxicity | Enhanced ERK-dependent signaling | nih.gov |
| DGKα and DGKζ (pharmacological inhibition) | Increased activation potential and cytokine production | Sustained DAG-mediated signaling | bmj.combmj.com |
Macrophage-Specific Immune-Regulatory Functions
Recent research has uncovered a novel role for diacylglycerol kinase (DGK) in regulating the function of macrophages, key cells of the innate immune system. Specifically, the α isoform of DGK (DGKα) has been identified as a suppressor of macrophage activation. frontiersin.orgnih.gov
Studies have shown that the loss of DGKα enhances macrophage responsiveness to various stimuli. frontiersin.orgnih.gov This is a significant finding as it extends the role of DGKα as an immune checkpoint to the innate immune system. frontiersin.orgnih.gov The proposed mechanism involves an increase in certain species of diacylglycerol (DAG) following DGKα knockout or knockdown. frontiersin.org This accumulation of DAG leads to increased activation of protein kinase C (PKC), which acts as a rheostat controlling macrophage stimulation. frontiersin.org PKC has been previously established as a key element in macrophage signaling in response to diverse inputs. frontiersin.org
In contrast to the suppressive role of DGKα, the ζ isoform (DGKζ) has been linked to a stimulatory role in macrophage activity in the context of juvenile arthritis and cytokine storm syndrome mouse models. frontiersin.orgnih.gov In these models, DGKζ deficiency resulted in reduced production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, and limited M1 macrophage polarization. nih.gov This suggests that DGKζ induction under arthritic conditions may perpetuate systemic inflammatory responses mediated by macrophages. nih.gov The differing roles of DGKα and DGKζ highlight the isoform-specific regulation of macrophage function.
| DGK Isoform | Effect on Macrophage Function | Proposed Mechanism | Reference |
| DGKα | Suppresses macrophage activation | Increased DAG levels lead to enhanced PKC activation | frontiersin.orgnih.gov |
| DGKζ | Promotes inflammatory responses in arthritis models | Deficiency leads to reduced pro-inflammatory cytokine production | nih.gov |
Role in Mast Cell Degranulation and Calcium Influx
The role of diacylglycerol kinase (DGK) in mast cell degranulation, a critical process in allergic and inflammatory responses, is complex and appears to be isoform-specific. Mast cell activation, triggered by the cross-linking of IgE-bound FcεRI receptors, leads to the production of diacylglycerol (DAG), a key signaling molecule. nih.gov
Studies using a type I DGK inhibitor in rat basophilic leukemia (RBL-2H3) mast cells showed a significant reduction in antigen-induced degranulation. nih.gov Further investigation into the specific type I isoforms, DGKα and DGKγ, revealed that knockdown of DGKγ, but not DGKα, reduced mast cell degranulation. nih.gov This effect was linked to a decrease in calcium influx from the extracellular environment, suggesting that DGKγ regulates mast cell degranulation by mobilizing intracellular calcium through calcium influx. nih.gov
Conversely, other research has implicated DGKζ in promoting mast cell degranulation. portlandpress.com In some contexts, DGKζ has been shown to activate FcεRI-mediated responses that lead to degranulation. nih.gov However, it has also been reported to inhibit IL-6 production, indicating a multifaceted role. nih.gov The absence of DGKζ has been shown to inhibit mast cell degranulation during allergic responses. researchgate.net
The influx of extracellular calcium is an essential step for mast cell degranulation. nih.govplos.org This process, known as store-operated calcium entry (SOCE), is initiated by the depletion of intracellular calcium stores. nih.gov The finding that DGKγ knockdown reduces calcium influx suggests that this DGK isoform plays a positive regulatory role in the signaling cascade leading to SOCE and subsequent degranulation. nih.gov
| DGK Isoform | Effect on Mast Cell Degranulation | Effect on Calcium Influx | Reference |
| DGKγ | Positively regulates | Positively regulates | nih.gov |
| DGKζ | Can promote or inhibit depending on context | Not explicitly stated | nih.govportlandpress.comresearchgate.net |
| Type I DGK (general inhibitor) | Reduces | Not explicitly stated | nih.gov |
Effects on Vascular Physiology
Modulation of Vascular Contraction
Diacylglycerol kinase (DGK) plays a significant role in modulating vascular smooth muscle contraction, a fundamental process in the regulation of blood pressure and blood flow. nih.govnih.gov Vasoconstrictors such as angiotensin II, endothelin-1, and norepinephrine (B1679862) stimulate vascular smooth muscle contraction by increasing intracellular levels of inositol (B14025) trisphosphate (IP3), calcium, and diacylglycerol (DAG). nih.govnih.gov DAG, in turn, activates protein kinase C (PKC), which contributes to the contractile response. nih.govnih.gov
DGK acts as a crucial regulator in this signaling pathway by phosphorylating DAG to produce phosphatidic acid (PA). nih.govnih.gov By controlling the levels of these two lipid second messengers, DGK can influence vascular tone. Inhibition of DGK is expected to increase the availability of DAG, which could potentiate PKC-mediated vascular contraction. nih.govnih.gov
However, research has revealed a more complex, negative feedback role for DGK in regulating vascular contraction. atsjournals.org Inhibition of DGK has been shown to lead to muscle relaxation rather than enhanced contraction. atsjournals.org This is because the elevated DAG levels resulting from DGK inhibition appear to inhibit the Gq-PLC-IP3-Ca2+ pathway, which is a dominant signaling cascade for vasoconstriction. atsjournals.org This negative feedback mechanism seems to override the potential pro-contractile effects of the DAG-PKC pathway. atsjournals.org
Different DGK isoforms may have distinct roles in vascular function. For example, DGKθ has been shown to bind to RhoA, an upstream regulator of calcium sensitization in vascular smooth muscle contraction. nih.gov The subcellular localization of various DGK isoforms (e.g., in the nucleus, endoplasmic reticulum, Golgi complex, or cytoplasm) also suggests they may have specialized roles in response to different extracellular stimuli. nih.govnih.gov
| Condition | Effect on Vascular Contraction | Mechanism | Reference |
| DGK Inhibition | Relaxation | Negative feedback on the Gq-PLC-IP3-Ca2+ pathway | atsjournals.org |
| Vasoconstrictor Stimulation | Contraction | Increased DAG and PKC activity | nih.govnih.gov |
Impact on Platelet Aggregation
The inhibition of diacylglycerol kinase has a pronounced effect on platelet function, particularly aggregation and secretion. The use of a potent DGK inhibitor, R 59 949, has demonstrated that blocking the conversion of DAG to PA significantly enhances platelet responses. nih.gov In studies using intact human platelets, treatment with this inhibitor led to a strong increase in vasopressin- and collagen-induced release reactions and aggregation. nih.gov This potentiation of platelet activation occurs because DAG is a critical second messenger that activates protein kinase C (PKC), a key enzyme in the signaling cascade that leads to granule secretion and the stabilization of the platelet plug. nih.govresearchgate.net
By preventing the phosphorylation and subsequent removal of DAG, the inhibitor prolongs and amplifies the PKC-mediated signal, leading to a more robust platelet response. nih.gov This suggests that diacylglycerol kinase acts as a crucial negative regulator in the propagation of platelet activation signals. researchgate.net Genetic deletion studies of specific DGK isoforms, such as DGKζ, have confirmed this role, showing enhanced platelet aggregation in response to collagen. researchgate.net
Table 1: Effect of DGK Inhibition on Platelet Function
| Stimulus | DGK Inhibitor | Observed Effect | Reference |
|---|---|---|---|
| Vasopressin | R 59 949 | Strongly increased aggregation and secretion | nih.gov |
| Collagen | R 59 949 | Strongly increased aggregation and secretion | nih.gov |
Influence on Neurological Processes
The balance between diacylglycerol and phosphatidic acid, regulated by DGK, is critical for various neuronal functions, and its disruption by inhibitors can trigger significant cellular events, including cell death pathways and potentially offering avenues for neuroprotection. nih.gov
Research has shown that the inhibition of diacylglycerol kinase can induce programmed cell death (apoptosis) and autophagy in neuronal cells. In the NG108-15 neuronal cell line, the DGK inhibitor R59022 was found to trigger both apoptosis and autophagy. mdpi.com The study revealed that autophagy occurred before the onset of apoptosis, and the inhibition of apoptosis did not prevent the R59022-induced autophagy. mdpi.com
Phosphatidic acid (PA), the product of the DGK reaction, is generally considered a survival signal, partly through its role in activating the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.com However, the study using R59022 indicated that the observed apoptosis and autophagy occurred through an mTOR-independent mechanism, suggesting that DGK plays a vital role in neuronal cell survival beyond the canonical mTOR pathway. mdpi.com The induction of apoptosis has also been observed in various cancer cell lines upon treatment with DGKα-selective inhibitors. frontiersin.org
Table 2: Effects of DGK Inhibitor R59022 on Neuronal Cells
| Cell Line | Treatment | Cellular Process Induced | Mechanistic Detail | Reference |
|---|
While DGK inhibition can promote cell death in some contexts, targeting specific DGK isoforms may offer neuroprotective benefits. The roles of DGKs in the brain are subtype-specific, with different isoforms involved in processes like spine formation, neurotransmitter modulation, and mood regulation. nih.gov Evidence suggests that the dysregulation of certain DGK isoforms is linked to neuronal disease and damage. For instance, in a focal ischemic model of stroke, the levels of DGKζ-immunoreactivity were rapidly reduced in the nucleus of cortical neurons within the ischemic core, an early event preceding neuronal degeneration. nih.gov This finding implies that DGKζ is involved in the processes of ischemic brain damage and neuronal death. nih.gov
Furthermore, in the context of neurodegenerative diseases, inhibiting DGKε has shown promise. In cellular and fly models of Huntington's disease, reducing the function of DGKε was found to block the toxicity of the mutant huntingtin protein and improve motor dysfunction. This suggests that inhibition of DGKε could be a therapeutic strategy for this condition. nih.gov These findings highlight the potential for neuroprotection through the selective inhibition of specific DGK isoforms, which could help mitigate neuronal damage in various pathological conditions.
Impact on Metabolic Pathways
Diacylglycerol kinase inhibitors significantly influence key metabolic pathways by altering the balance of the lipid messengers DAG and PA.
Diacylglycerol kinases, particularly type I isoforms (α, β, and γ), are positive regulators of insulin (B600854) secretion in pancreatic β-cells. nih.govchemdiv.com Studies utilizing the type I DGK inhibitor R59949 have demonstrated that blocking these enzymes impairs both glucose- and high potassium-induced insulin secretion from the MIN6 β-cell line and isolated rodent islets. nih.govchemdiv.com The inhibition of DGKα and DGKγ, either by the inhibitor or through genetic knockdown, leads to a reduction in insulin secretion. chemdiv.comnih.gov
The mechanism appears to involve intracellular calcium dynamics. The depression of DGK activity was found to decrease the intracellular Ca2+ concentration that is normally elevated by glucose and high potassium, thereby reducing the trigger for insulin exocytosis. chemdiv.com Therefore, by preventing the conversion of DAG to PA, DGK inhibitors interfere with a critical signaling step required for normal insulin release from pancreatic β-cells. nih.gov
Table 3: Impact of DGK Inhibition on Insulin Secretion
| Inhibitor | Cell Model | Stimulus | Effect on Insulin Secretion | Underlying Mechanism | Reference |
|---|---|---|---|---|---|
| R59949 | MIN6 β-cells | High K+, Glucose | Inhibited | Decrease in intracellular Ca2+ concentration | chemdiv.com |
| R59949 | Mouse Islets | High K+ | Inhibited | Not specified | chemdiv.com |
| R59949 | Rat Islets | Glucose | Inhibited | Not specified | chemdiv.com |
Diacylglycerol kinases play a pivotal role in lipid metabolism by regulating the balance between DAG and PA, two key intermediates. nih.govmdpi.com This function directly impacts the synthesis and metabolism of lipid droplets, which are cellular organelles for storing neutral lipids, primarily triacylglycerols (TAG). DAG is the direct precursor for the synthesis of TAG, a reaction catalyzed by diacylglycerol acyltransferase (DGAT). mdpi.com DGKs regulate this process by converting DAG into PA, thereby reducing the substrate available for TAG synthesis and lipid droplet formation. nih.govmdpi.com
The subcellular localization of certain DGK isoforms, such as DGKε in the endoplasmic reticulum—a primary site of lipid synthesis—underscores their direct involvement in lipid energy homeostasis. mdpi.com Studies using the DGK inhibitor R59022 in human adipocytes have shown that it leads to a decrease in triglyceride content. nih.gov This indicates that while inhibiting DGK increases the immediate precursor (DAG), the subsequent complex regulatory effects on lipid metabolism and signaling can lead to a net reduction in lipid storage under certain conditions. The balance between PA and DAG, controlled by DGK, is therefore a critical regulatory node in lipid droplet dynamics, influencing both their synthesis and mobilization. frontiersin.org
Regulation of Foreign Body Giant Cell Formation
Foreign body giant cells (FBGCs) are multinucleated cells that form from the fusion of monocyte-derived macrophages. nih.gov Their presence is a hallmark of the foreign body reaction to implanted biomedical devices and other sites of chronic inflammation. nih.govnih.gov The formation of these giant cells can impact the biocompatibility and function of implanted materials. nih.gov Research has identified Diacylglycerol Kinase (DGK) as a key intracellular mediator in the process of FBGC formation. nih.gov Consequently, inhibitors of DGK, such as Diacylglycerol kinase inhibitor i (also known as R59022), have been investigated for their regulatory effects on this cellular process. nih.govnih.gov
Studies have demonstrated that Diacylglycerol kinase inhibitor i potently prevents the formation of FBGCs. nih.govnih.gov In in vitro models using human macrophage cultures, the presence of R59022 completely abrogates the formation of these multinucleated giant cells that is typically induced by interleukin-4 (IL-4). nih.gov This inhibitory effect highlights the critical role of DGK activity in the macrophage fusion process. nih.gov
The mechanism of this inhibition appears to be linked to the signaling pathways activated during macrophage fusion. One such pathway involves α-tocopherol (a form of Vitamin E), which has been shown to induce macrophage fusion and increase IL-4-induced FBGC formation. nih.govmdpi.com This effect of α-tocopherol is thought to be mediated through its activation of diacylglycerol kinase. nih.gov Notably, the inhibitory effect of R59022 on IL-4-induced FBGC formation can be reversed by the addition of α-tocopherol, further supporting the involvement of DGK in this pathway. nih.govnih.gov This suggests that the formation of FBGCs involves the activation of diacylglycerol kinase. nih.gov
The role of specific DGK isozymes has also been a subject of investigation. For instance, another compound, 4-hexylresorcinol (4HR), has been shown to inhibit the delta isozyme of DGK (DAGKδ). nih.govknu.ac.kr This inhibition of DAGKδ by 4HR also leads to a significant reduction in FBGC formation in macrophage cell lines. nih.govknu.ac.kr
These findings collectively underscore the significance of the diacylglycerol kinase pathway in the formation of foreign body giant cells. The ability of Diacylglycerol kinase inhibitor i to prevent this process marks it as an important tool for studying the mechanisms of chronic inflammation and the foreign body response to biomaterials.
Table 1: Summary of Research Findings on the Regulation of Foreign Body Giant Cell Formation by Diacylglycerol Kinase Inhibitors
| Inhibitor | Cell/Animal Model | Key Findings | Reference |
| Diacylglycerol kinase inhibitor i (R59022) | Human macrophage culture | Completely abrogates IL-4-induced FBGC formation. | nih.govnih.gov |
| Diacylglycerol kinase inhibitor i (R59022) | Human macrophage culture | Inhibition of FBGC formation is reversed by α-tocopherol. | nih.govnih.gov |
| 4-hexylresorcinol (4HR) | RAW264.7 macrophage cell line | Inhibited DAGKδ and significantly inhibited FBGC formation. | nih.govknu.ac.kr |
| 4-hexylresorcinol (4HR) | Rabbit calvarial defect model | 4HR-incorporating silk graft materials displayed a significant reduction of granuloma formation. | nih.govknu.ac.kr |
Therapeutic Implications and Disease Contexts for Diacylglycerol Kinase Inhibitor I
Oncology Research and Applications
The investigation into Diacylglycerol Kinase Inhibitor I has unveiled its significant potential in the field of oncology. Its anti-cancer properties are attributed to both direct effects on tumor cells and its ability to modulate the immune system's response to cancer.
Direct Anti-tumor Mechanisms
Research has demonstrated that Diacylglycerol Kinase Inhibitor I exerts direct anti-tumor effects through several key mechanisms, including the inhibition of cancer cell viability and proliferation, induction of programmed cell death, suppression of new blood vessel formation, and modulation of critical cancer-promoting signaling pathways.
Studies have consistently shown that inhibiting DGKα can effectively reduce the viability and curb the proliferation of various cancer cell lines. researchgate.net For instance, the use of DGKα inhibitors has been shown to suppress the proliferation of murine hepatoma cells (Hepa1-6) in vitro. ascopubs.org This effect is linked to the role of DGK in promoting cell proliferation through pathways such as the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma. chemdiv.com By blocking DGK activity, these inhibitors disrupt the signaling cascades that drive uncontrolled cancer cell growth. chemdiv.com The sensitivity of cancer cells to DGK inhibitors appears to be correlated with the expression levels of DGKα, with higher expression leading to greater susceptibility. nih.gov
Table 1: Effect of DGKα Inhibition on Cancer Cell Lines
| Cancer Type | Effect of DGKα Inhibition | Reference |
|---|---|---|
| Melanoma | Reduced viability and proliferation | researchgate.net |
| Hepatocellular Carcinoma | Reduced viability and proliferation | researchgate.netascopubs.org |
| Glioblastoma | Reduced viability | nih.gov |
| Pancreatic Cancer | Reduced viability | nih.gov |
A key mechanism through which Diacylglycerol Kinase Inhibitor I exerts its anti-tumor effects is by inducing apoptosis, or programmed cell death, in cancer cells. Attenuation of DGKα activity, either through small-molecule inhibitors like R59022 (a Diacylglycerol Kinase Inhibitor I) and R59949 or through genetic silencing, has been shown to trigger caspase-mediated apoptosis in glioblastoma cells and other cancer types, while notably sparing noncancerous cells. nih.gov In melanoma cells, DGKα acts as an anti-apoptotic factor. nih.gov DGKα-selective inhibitors have been demonstrated to induce apoptosis in melanoma, hepatocellular carcinoma, glioblastoma, and pancreatic cancer cells. researchgate.netnih.gov This pro-apoptotic effect is significant as many cancers develop resistance to apoptosis, a major hurdle in effective treatment. chemdiv.com
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. wikipedia.org Diacylglycerol kinase α (DGKα) has been identified as a key player in promoting angiogenesis. nih.gov Vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis, activates DGKα in endothelial cells. nih.govnih.gov Inhibition of DGKα, through pharmacological agents or genetic methods, has been shown to impair VEGF-dependent cell migration, proliferation, and in vitro angiogenesis. nih.gov This suggests that targeting DGKα could be a valuable strategy for controlling tumor-associated angiogenesis. nih.gov The efficacy of DGKα inhibition in decreasing vascularity has been demonstrated in glioblastoma and melanoma xenograft models. nih.gov
Diacylglycerol Kinase Inhibitor I's anti-cancer activity is further underscored by its ability to modulate several key oncogenic signaling pathways. DGKα is implicated in pathways driven by important cancer-related proteins such as the c-Met and VEGF receptors. nih.gov Inhibition of DGKα can, in turn, affect downstream targets like mTOR and HIF-1α. nih.govnih.gov In melanoma cells, DGKα has been shown to promote NF-κB signaling, a pathway crucial for cancer cell survival and proliferation. nih.govnih.gov Furthermore, research has highlighted a functional interaction between DGKα and the Src tyrosine kinase, a well-known oncogene. nih.govnih.gov DGKα is involved in the activation of Src, and its inhibition can disrupt this process, thereby impairing tumor growth. nih.gov The intricate interplay of DGKα with these signaling networks establishes it as a central hub in cancer cell biology and a promising therapeutic target. nih.gov
Enhancement of Cancer Immunotherapy
Beyond its direct effects on tumor cells, a significant area of research focuses on the role of Diacylglycerol Kinase Inhibitor I in enhancing the immune system's ability to fight cancer. DGKα and another isoform, DGKζ, act as intracellular immune checkpoints within T cells, which are critical for anti-tumor immunity. nih.govaacrjournals.org By converting diacylglycerol to phosphatidic acid, these enzymes dampen T-cell receptor (TCR) signaling, leading to a state of T-cell unresponsiveness or "anergy". nih.govacs.org
In the tumor microenvironment, this inhibitory mechanism can be exploited by cancer cells to evade immune destruction. frontiersin.org Pharmacological inhibition of DGKα and/or DGKζ has been shown to restore T-cell activation and proliferation, effectively lowering the threshold for T-cell activation and enhancing their anti-tumor functionality. acs.orgfrontiersin.org This approach holds promise for overcoming resistance to existing immunotherapies, such as PD-1 checkpoint blockade. nih.govresearchgate.net Studies have shown that combining DGK inhibitors with anti-PD-1 therapy can lead to robust tumor regression in preclinical models. researchgate.net The antitumor effect of DGKζ inhibition, for example, is dependent on the activation of CD8+ cytotoxic T-cells. nih.gov Therefore, Diacylglycerol Kinase Inhibitor I represents a potential novel immunotherapy strategy to reinvigorate the anti-tumor immune response. nih.govnih.gov
Overcoming Immune Checkpoint Inhibition
Diacylglycerol kinase inhibitors can counteract the suppressive effects of established immune checkpoints, such as PD-1/PD-L1 and CTLA-4. nih.gov DGKα, in particular, has been identified as a contributor to the inhibitory signaling cascade of the PD-1/PD-L1 axis. nih.gov Upregulation of DGKα promotes a state of T cell exhaustion, a hypofunctional condition that allows tumors to evade immune destruction. nih.gov Pharmacological inhibition of DGKα helps to reverse this exhausted phenotype, thereby restoring the anti-tumor capabilities of T cells. nih.gov
Emerging data indicates that DGKα plays a role in T-cell dysfunction during anti-PD-1 therapy, contributing to resistance against PD-1 blockade. insilico.com This suggests that targeting DGKα could be a valuable strategy to enhance the effectiveness of existing immunotherapies. insilico.com In fact, studies have shown that dual inhibitors of DGKα and DGKζ can overcome the inhibitory signals mediated by checkpoint molecules. sunderland.ac.uk
Augmented T Cell Anti-tumor Responses
Inhibition of DGKα and DGKζ has been shown to significantly enhance the anti-tumor functions of T cells. nih.govascopubs.org These kinases act as intracellular checkpoints that temper the intensity of the adaptive immune response against cancer cells. nih.gov By blocking their activity, higher levels of the second messenger diacylglycerol (DAG) are maintained, which in turn amplifies T cell receptor (TCR) signaling and subsequent T cell activation. nih.gov
This augmentation of T cell response manifests in several ways:
Increased Cytokine Production: Inhibition of DGKα has been shown to boost the production of crucial cytokines like Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ) by CD8+ T cells following antigen stimulation. ascopubs.org
Enhanced Cytotoxicity: Treatment with a DGKα inhibitor increases the percentage of Granzyme B-positive CD8+ T cells, indicating a heightened cytotoxic potential against tumor cells. ascopubs.org
Lowered Activation Threshold: DGKα/ζ inhibitors can lower the T cell receptor activation threshold, enabling T cells to respond more effectively to suboptimal tumor antigens. nih.gov
In preclinical models, the administration of a DGKα inhibitor led to a significant increase in the number of tumor-infiltrating T cells and a higher percentage of IFN-γ-producing CD8+ T cells within the tumor microenvironment. ascopubs.org
Synergy with Existing Immunotherapeutic Agents
A key advantage of targeting DGK is the potential for synergistic effects when combined with existing immunotherapies, particularly immune checkpoint inhibitors. Research has demonstrated that the combination of DGKα/ζ inhibitors with anti-PD-1 therapy leads to robust tumor regression in preclinical models. researchgate.net This cooperative effect is attributed to the complementary mechanisms of action: while anti-PD-1 antibodies block an extrinsic inhibitory signal, DGK inhibitors dismantle an intrinsic T cell checkpoint. researchgate.net
The combination of DGKα inhibition with antibodies that block the PD-1/PD-L1 interaction has been shown to have a cooperative effect, suggesting a promising strategy to improve the efficacy of cancer immunotherapy. nih.gov This synergy is particularly relevant for overcoming resistance to anti-PD-1/PD-L1 therapies. insilico.com Mixed lymphocyte reaction assays have demonstrated that the combination of a DGKα/ζ inhibitor with nivolumab (B1139203) (an anti-PD-1 antibody) can produce an additive effect. nih.gov
Applications in Chimeric Antigen Receptor (CAR)-T Cell Therapies
The efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy can be limited by T cell dysfunction within the tumor microenvironment. Inhibition of DGK has shown promise in enhancing the functionality and persistence of CAR-T cells. aacrjournals.org Studies have revealed that CAR-T cells deficient in DGKα and DGKζ exhibit increased tumor clearance compared to conventional CAR-T cells. nih.gov
Specifically, DGK inhibition can lead to:
Increased Persistence and Cytokine Production: In preclinical models, anti-GD2 CAR-T cells showed increased proliferation, persistence, and cytokine production. nih.gov
Reversal of Hypofunction: Upregulation of intrinsic T cell inhibitory enzymes like DGK has been observed in hypofunctional CAR-T cells isolated from tumors. nih.gov Ex vivo treatment with DGK inhibitors has been shown to restore the killing abilities of these exhausted CAR-T cells. nih.gov
These findings suggest that incorporating DGK inhibition into CAR-T cell therapy protocols could significantly improve treatment outcomes for patients with various cancers.
Therapeutic Potential in Specific Cancer Types
The therapeutic potential of Diacylglycerol Kinase Inhibitor I extends to various cancer types, with particularly promising findings in glioblastoma multiforme and melanoma.
Glioblastoma Multiforme (GBM)
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. nih.govresearchgate.net DGKα inhibition presents a multi-faceted approach to combatting this malignancy. nih.govbohrium.comnih.gov Research has shown that DGKα inhibitors can induce apoptosis and reduce the viability of glioblastoma cells. nih.govsci-hub.se
The therapeutic rationale for using DGK inhibitors in GBM includes:
Direct Anti-tumor Activity: DGKα inhibition has been shown to have direct effects against GBM cells, including the suppression of key oncogenic pathways like mTOR and HIF-1α. nih.gov
Overcoming Treatment Resistance: It can inhibit pathways associated with the mesenchymal phenotype of GBM, which is often resistant to conventional therapies like radiation. nih.govresearchgate.net This suggests a potential for combination therapies. nih.govresearchgate.net
Boosting Immunotherapy: Given that GBM is often considered an immunologically "cold" tumor, the ability of DGKα inhibition to reverse T cell anergy and enhance immune responses is particularly valuable. nih.govresearchgate.netbohrium.com
The combination of DGKα inhibition with other treatments, such as immunotherapy, may offer a synergistic effect in the treatment of GBM. bohrium.com
Melanoma
Melanoma is another cancer type where DGKα inhibition has demonstrated significant therapeutic potential. Studies have shown that DGKα-selective inhibitors, such as CU-3 and Compound A, can induce apoptosis and reduce the viability of melanoma cells. nih.govresearchgate.net This anti-tumor effect is believed to be linked to the ability of these inhibitors to enhance cancer immunity by inducing interleukin-2 production by T cells. nih.govresearchgate.net
Furthermore, research has indicated a positive correlation between the expression levels of DGKα and the sensitivity of melanoma cells to DGK inhibitors. nih.govresearchgate.net In addition to direct effects on tumor cells, the role of DGKα in T cell regulation is critical. Together with DGKζ, DGKα has been identified as a negative regulator that prevents T cell-mediated elimination of tumors in mouse melanoma models. nih.gov
Modulation of Mesenchymal Cancer Phenotype and Treatment Resistance
Diacylglycerol kinase α (DGKα) plays a significant role in cancer progression and the development of resistance to targeted therapies. Its activity is particularly relevant in three-dimensional (3D) tumor environments that mimic the complex architecture of solid tumors. In 3D cultures of colon and breast cancer cells, an upregulation of DGKα is observed as part of a transcriptional program that leads to the activation of the Src kinase, a key driver of malignant transformation and oncogenic signaling. nih.gov
This functional interaction between DGKα and Src contributes to limiting the efficacy of Src inhibitors. nih.gov When cancer cells are treated with Src inhibitors, DGKα can help sustain pro-survival signaling. Consequently, the disruption of the DGKα-Src complex through DGK inhibition not only diminishes Src activation but also enhances the cancer cells' sensitivity to pharmacological Src inhibitors. nih.gov
Furthermore, DGKα is implicated in resistance to other targeted agents. For instance, its transcriptional upregulation has been observed in response to treatment with PI3K/Akt inhibitors, resulting in reduced treatment efficacy. nih.gov This suggests that cancer cells can leverage DGKα activity as an adaptive resistance mechanism. By participating in this central signaling node, DGKα helps explain why its pharmacological inhibition specifically impairs tumor cell viability with minimal effect on non-transformed cells, which are not "addicted" to this kinase for survival. nih.govmdpi.com Targeting DGKα, therefore, represents a strategy to overcome resistance to other inhibitors in wide clinical use for aggressive cancers. nih.gov
The role of diacylglycerol kinase alpha (DGKA) has been investigated in the context of normal tissue response to radiation therapy, specifically radiation-induced fibrosis. nih.gov In a study of breast cancer patients who received intraoperative radiotherapy, differential DNA methylation patterns in the DGKA gene were associated with the development of adverse side effects. nih.gov
Specifically, low methylation at an intragenic enhancer site within the DGKA gene was correlated with the development of moderate to severe fibrosis. nih.gov Ionizing radiation can induce the transcription factor EGR1, which binds to this region and promotes DGKA expression in fibroblasts. nih.gov Elevated DGKA levels in these cells then lead to enhanced production of pro-fibrotic extracellular matrix proteins like collagen and fibronectin. nih.gov This establishes DGKA as a protein involved in the cellular response to radiation, particularly in pathways leading to fibrosis. nih.gov While this highlights a role for DGKA in the biological effects of radiation, further research is needed to determine if inhibiting DGKA could have a synergistic effect with radiation in directly targeting and killing cancer cells.
Immune-Mediated Diseases
Diacylglycerol kinases (DGKs), particularly the α and ζ isoforms, are critical regulators of immune cell signaling and function. nih.gov They act as key modulators by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), thereby blunting DAG-mediated signals. acs.orgnih.gov This enzymatic activity is crucial for keeping immune responses under control. nih.gov In T cells, DGKα and DGKζ function as intracellular checkpoints that negatively regulate signals downstream of the T-cell receptor (TCR), preventing T cell hyperactivation and promoting a state of non-responsiveness known as anergy. acs.orgnih.gov
The role of DGKs in tempering immune responses makes them relevant to the pathogenesis of immune-mediated diseases characterized by exacerbated immune reactions, such as allergy and autoimmunity. nih.gov By negatively regulating DAG signaling in T cells and other leukocytes, DGKα and DGKζ help maintain immune homeostasis. nih.gov
Alterations in DGKα activity have been directly implicated in the pathogenesis of certain genetic immunodeficiencies, such as X-linked lymphoproliferative disease 1 (XLP-1). frontiersin.orgnih.gov In these contexts, the dysfunctional regulation of T cell activation can lead to severe immune dysregulation. The central role of DGKs in controlling the threshold for immune cell activation has prompted research into targeting these enzymes with pharmacological inhibitors as a potential therapeutic strategy for various immune-mediated diseases, including asthma. nih.gov While much of the focus for inhibitors has been on cancer immunotherapy, the potential to modulate aberrant immune responses in allergy and autoimmunity is an area of growing interest. nih.govbohrium.com
Asthma Pathophysiology
Diacylglycerol kinase (DGK) enzymes, particularly isoforms α and ζ, have emerged as significant regulators in the pathophysiology of asthma. atsjournals.orgnih.gov They play a crucial role in terminating the signaling of diacylglycerol (DAG), a key second messenger involved in airway smooth muscle (ASM) contraction and inflammation. nih.govnih.gov The inhibition of DGK, therefore, presents a novel therapeutic avenue for asthma by simultaneously targeting both airway hyperresponsiveness and inflammation. nih.govrespiratory-therapy.com
Studies have demonstrated that the inhibition of DGK can effectively reduce allergic airway inflammation. atsjournals.orgnih.gov Specifically, the ζ isoform of DGK (DGKζ) has been shown to promote allergic airway inflammation. nih.gov Targeted deletion of DGKζ in T cells, which are critical drivers of the immune response in asthma, leads to a decrease in type 2 inflammation. johnshopkins.edu This is significant because type 2 cytokines are major contributors to the pathogenesis of allergic airway disease. nih.gov Pharmacological inhibition of DGK has been shown to diminish airway inflammation in mouse models of asthma. respiratory-therapy.comjohnshopkins.edu This suggests that DGK inhibitors can suppress the immune responses that fuel airway inflammation in asthma. nih.gov
Research in mouse models has shown that both genetic deletion and pharmacological inhibition of DGKα can reduce allergen-induced airway inflammation. nih.gov The DGKα inhibitor R59949 was found to decrease airway inflammation in these models. nih.gov This highlights the potential of DGK inhibitors to control the inflammatory component of asthma.
Exaggerated contraction of airway smooth muscle (ASM) is a primary cause of airway hyperresponsiveness in asthma. atsjournals.org Diacylglycerol kinase inhibitor I has been shown to effectively reduce ASM contraction. atsjournals.org Pretreatment of human lung slices with DGK inhibitor I (also known as R59022) significantly reduced contraction induced by contractile agonists like methacholine (B1211447) and histamine. atsjournals.org
The mechanism behind this involves the regulation of the DAG-phosphatidic acid (PA) balance. atsjournals.org DGK enzymes convert DAG to PA, terminating DAG-mediated signaling. nih.gov By inhibiting DGK, the ratio of DAG to PA is altered, which in turn inhibits the Gq-PLC-IP3-Ca2+ signaling pathway that leads to muscle contraction. nih.govatsjournals.org Specifically, DGK inhibition has been found to decrease the phosphorylation of myosin light chain (MLC), a key event in the contractile process. nih.gov
Furthermore, DGK inhibition has been shown to attenuate ASM cell proliferation, a key feature of airway remodeling in chronic asthma. mdpi.com Studies using DGK inhibitor I on human ASM cells demonstrated a reduction in PDGF-induced cell proliferation. mdpi.com The proposed mechanism involves the reduction of PA levels, which in turn attenuates mTOR signaling, a critical pathway for cell growth. mdpi.com
Interestingly, the effects of DGK inhibition on airway inflammation and ASM contraction appear to be independent of each other. respiratory-therapy.comjohnshopkins.edu This is a significant finding, as it suggests that DGK inhibitors could offer a dual therapeutic benefit by targeting two key aspects of asthma pathophysiology simultaneously. nih.gov
Table 1: Effects of Diacylglycerol Kinase Inhibitor I on Asthma Pathophysiology
| Pathophysiological Aspect | Effect of DGK Inhibitor I | Key Research Findings | References |
|---|---|---|---|
| Airway Inflammation | Mitigation | Reduced allergen-induced airway inflammation in mouse models. | nih.gov |
| Airway Smooth Muscle (ASM) Contraction | Attenuation | Reduced contraction in human lung slices induced by methacholine and histamine. | atsjournals.org |
| Airway Smooth Muscle (ASM) Proliferation | Attenuation | Inhibited PDGF-induced proliferation of human ASM cells. | mdpi.com |
Considerations in Experimental Autoimmune Encephalitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used animal model for multiple sclerosis (MS), a neuroinflammatory and neurodegenerative disease. nih.gov Research into the role of diacylglycerol kinase (DGK) isoforms in EAE has revealed a correlation between the expression of DGKα and DGKζ and the progression of the disease in rats. nih.gov
In the EAE rat model, the expression levels of DGKα and DGKζ were observed to change throughout the different phases of the disease. nih.gov During the peak phase of EAE, both DGKα and DGKζ were found to be expressed in neurons and inflammatory cells, with DGKζ also present in microglia. nih.gov The changes in the mRNA levels of DGKα and DGKζ mirrored the accumulation of diacylglycerol (DAG) and the phosphorylation of protein kinase Cδ (PKCδ), suggesting their involvement in the DAG signaling pathway during the disease process. nih.gov These findings indicate that DGKα and DGKζ are implicated in the pathophysiology of EAE and may represent potential therapeutic targets. nih.gov
Neurological Disorders
Dysregulation of diacylglycerol kinase (DGK) has been implicated in various neurological disorders, highlighting its potential as a therapeutic target. patsnap.com Different DGK isoforms are expressed in the brain and are involved in crucial neuronal functions such as neural signaling and synaptic plasticity. patsnap.comresearchgate.net
Implications in Epilepsy and Neurodegenerative Diseases
Abnormal signaling involving diacylglycerol (DAG) and protein kinase C (PKC) is a factor in conditions like epilepsy and neurodegenerative diseases. patsnap.com DGK inhibitors, by normalizing this signaling pathway, may offer neuroprotective benefits. patsnap.com Animal models have indicated that DGKA inhibitors can decrease the frequency and severity of seizures, suggesting their potential as a treatment for epilepsy. patsnap.com
Several DGK isoforms have been linked to seizure susceptibility. For instance, mice deficient in DGKβ exhibit increased susceptibility to seizures induced by pentylenetetrazol and kainic acid. scirp.org Conversely, a deficiency in DGKε has been associated with higher resistance to seizures. pnas.org Furthermore, DGKζ has also been implicated in seizure susceptibility. scirp.org The treatment of epilepsy and bipolar disorder with valproic acid has been shown to involve the regulation of DAG levels, with the presence of DGKA being necessary for the compound's effects. nih.govnih.gov These findings underscore the complex role of different DGK isoforms in the development and modulation of seizures.
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the dysregulation of DGKε and DGKζ has been noted. patsnap.com By correcting the imbalance in DAG and phosphatidic acid (PA) signaling, DGK inhibitors could potentially restore normal neural function and slow the progression of these diseases. patsnap.com
Association with Parkinson's Disease (DGKQ Genetic Variant)
Genetic studies have identified a link between a variant in the diacylglycerol kinase theta (DGKQ) gene and the risk of developing Parkinson's disease. nih.gov Specifically, the single-nucleotide polymorphism (SNP) rs11248060 in the DGKQ gene has been associated with an increased risk for Parkinson's disease in a Han Chinese population. nih.gov This association was also found in patients of Malay ancestry. nih.gov
The DGKQ gene encodes the DGKθ enzyme, which is involved in cell signal transduction. nih.gov While the precise mechanisms through which this genetic variant contributes to Parkinson's disease are still under investigation, these findings point to the involvement of the DGK pathway in the pathogenesis of the disease. nih.govnih.gov It is important to note that Parkinson's disease has a complex genetic architecture, with multiple genes contributing to the risk of developing the condition. parkinson.orghopkinsmedicine.orgyoutube.com
Table 2: Neurological Disorders and Diacylglycerol Kinase Involvement
| Disorder | Associated DGK Isoform/Variant | Key Research Findings | References |
|---|---|---|---|
| Epilepsy | DGKα, DGKβ, DGKε, DGKζ | DGKA inhibitors reduced seizure frequency in animal models. DGKβ deficiency increased seizure susceptibility. DGKε deficiency increased seizure resistance. | patsnap.comscirp.orgpnas.org |
| Neurodegenerative Diseases (general) | DGKε, DGKζ | Dysregulation of these isoforms is linked to neurodegenerative conditions. | patsnap.com |
| Parkinson's Disease | DGKQ (rs11248060 variant) | This genetic variant is associated with an increased risk of Parkinson's disease. | nih.govnih.gov |
Metabolic Disorders: Diabetes Research
Research into diacylglycerol (DAG) metabolism and its regulation by diacylglycerol kinase (DGK) has revealed significant implications for metabolic disorders, particularly type 2 diabetes. oup.com The disruption of DAG metabolism is linked to the development of insulin (B600854) resistance. jst.go.jp In individuals with type 2 diabetes, the activity of DGK, which converts DAG to phosphatidic acid (PA), is deficient in skeletal muscle. oup.com Furthermore, problems with glucose homeostasis can lead to an increase in the de novo synthesis of DAG in pancreatic β-cells. oup.com This elevation in DAG levels can contribute to the production of triacylglycerol, which is associated with β-cell dysfunction in type 2 diabetes. oup.com
Impaired Insulin Secretion in Pancreatic β-cells
The role of diacylglycerol kinase (DGK) in pancreatic β-cells is crucial for the normal regulation of insulin secretion. jst.go.jp Specifically, the type I DGK isoforms, DGKα and DGKγ, are expressed in the cytoplasm of mouse pancreatic β-cells and are activated by an increase in intracellular calcium concentration ([Ca2+]i). oup.comjst.go.jp These isoforms act as positive regulators of insulin secretion. oup.comjst.go.jp
The mechanism involves the conversion of diacylglycerol (DAG) to phosphatidic acid (PA) by DGK. oup.com Inhibition of type I DGKs leads to an accumulation of DAG. jst.go.jp Research using the type I DGK inhibitor R59949 has demonstrated that this accumulation can suppress both high potassium (K+)- and glucose-induced insulin secretion in the mouse insulinoma cell line MIN6. oup.com This suppression is thought to be mediated by the inhibition of Ca2+ influx through voltage-dependent Ca2+ channels (VDCC), as the elevation of [Ca2+]i induced by high K+ and glucose was abolished by the VDCC blocker nicardipine. oup.com
Furthermore, studies have shown that the suppression of DGKα and DGKγ expression, either individually or together, leads to a decrease in insulin secretory response. jst.go.jpnih.gov In diabetic model mice, a decreased expression of DGKα and DGKγ has been observed in the islets, suggesting a potential link between DGK dysfunction and the impaired insulin secretion seen in type 2 diabetes. nih.gov
The effects of DAG accumulation on insulin secretion appear to be concentration-dependent. jst.go.jpnih.gov Mild accumulation of DAG resulting from weak inhibition of type I DGK can actually promote insulin secretion in a protein kinase C (PKC)-dependent manner. jst.go.jp However, excessive accumulation of DAG due to strong inhibition of type I DGK suppresses insulin secretion through a PKC-independent mechanism that involves the inhibition of voltage-dependent Ca2+ channels. jst.go.jp This dual effect suggests that the regulation of insulin secretion by type I DGKs may vary depending on the progression of type 2 diabetes. nih.gov
Table 1: Research Findings on Diacylglycerol Kinase Inhibitor I and Insulin Secretion
| Model System | Inhibitor/Method | Key Findings | Reference |
|---|---|---|---|
| MIN6 Cells (mouse insulinoma) | R59949 (Type I DGK inhibitor) | Inhibited high K+- and glucose-induced insulin secretion. oup.com | oup.com |
| MIN6 Cells (mouse insulinoma) | Knockdown of DGKα or DGKγ | Decreased insulin secretion. jst.go.jp | jst.go.jp |
| Mouse Islets | R59949 (Type I DGK inhibitor) | Suppressed high K+-induced insulin secretion. oup.com | oup.com |
| Rat Islets | R59949 (Type I DGK inhibitor) | Inhibited glucose-induced insulin secretion. oup.com | oup.com |
Challenges and Future Research Directions for Diacylglycerol Kinase Inhibitor I
Development of Highly Selective Diacylglycerol Kinase Inhibitors
A primary challenge in the field is the development of inhibitors that can selectively target specific DGK isoforms. nih.govmdpi.com The high degree of similarity among the catalytic domains of DGK isozymes makes designing isoform-specific inhibitors a difficult task. nih.gov However, achieving such selectivity is crucial for advancing these compounds into clinical applications.
Addressing Off-Target Effects and Associated Toxicities
A significant hurdle in the clinical application of kinase inhibitors is the potential for off-target effects, which can lead to toxicity. nih.govnih.gov These effects can arise from the inhibitor binding to unintended kinases or other proteins. nih.gov For instance, some early DGK inhibitors also showed affinity for the serotonin (B10506) receptor. insilico.com The toxicity of kinase inhibitors often stems from their primary mechanisms of action, highlighting the need for a thorough understanding of the biological consequences of inhibiting a specific DGK isoform. medrxiv.org
The phenomenon of retroactivity, where the inhibition of a downstream kinase can affect upstream components in a signaling pathway, further complicates the matter. nih.gov This can lead to unexpected cellular responses and contribute to off-target effects even when the inhibitor is highly specific for its intended target. nih.gov Therefore, a detailed characterization of the signaling pathways in which DGKs are involved is essential to predict and mitigate potential toxicities. nih.gov
Designing Compounds with Enhanced Potency and Specificity
The quest for potent and specific DGK inhibitors is an ongoing effort. While several DGK inhibitors have been identified, many, like CU-3, lack sufficient isozyme selectivity and efficiency. nih.gov The development of covalent inhibitors, which form a permanent bond with their target, represents a promising strategy to enhance both potency and selectivity. digitellinc.com A chemoproteomic platform has been successfully used to identify ligandable sites and design isoform-selective covalent inhibitors, with a particular focus on DGKα. digitellinc.com
Phenotypic screening, which assesses the effect of compounds on whole cells, has also proven to be a valuable approach. This method can identify compounds that act through unanticipated mechanisms and has led to the discovery of potent dual inhibitors of DGKα and DGKζ. nih.govacs.org For example, a cellular-driven optimization process successfully incorporated DGKζ and ι inhibition into a chemotype that was initially selective for DGKα. nih.gov This highlights the power of cell-based assays in evolving lead compounds with unique and desirable profiles. nih.govacs.org
Role of Artificial Intelligence in Novel Inhibitor Structure Generation
Artificial intelligence (AI) is emerging as a powerful tool in the design of novel kinase inhibitors. springernature.comresearchgate.net AI, particularly deep learning, can be used to predict molecular properties and generate novel molecular structures with desired characteristics. researchgate.netnih.gov Generative models can explore vast chemical spaces to design molecules with high predicted binding affinity for a specific target, as well as favorable safety and toxicity profiles. arxiv.org
Pharmacological Properties and Drugability Assessment
Optimization of Stability and Bioavailability
The stability of a drug molecule is a critical factor that influences its shelf life and its fate within the body. In vitro studies have shown that the stability of DGKθ can be influenced by various compounds, including detergents and polyethylene (B3416737) glycol. nih.gov The presence of a cellular interface also appears to improve the stability of this particular isoform. nih.gov
Optimizing for metabolic stability is a key aspect of the drug development process. For example, the lead inhibitor BMS-502 was selected in part due to its excellent microsomal stability, which translated into a long half-life in vivo. nih.gov This compound also exhibited favorable oral bioavailability, meaning it could be effectively absorbed into the bloodstream when administered orally. nih.gov Such properties are highly desirable for a clinically viable drug.
Evaluation of Therapeutic Index and Comprehensive Toxicity Profiles
The therapeutic index is a measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A wide therapeutic index is desirable, as it indicates a greater margin of safety. The evaluation of a comprehensive toxicity profile is essential to identify potential adverse effects and to determine a safe dosage range for clinical trials.
Understanding Long-Term Physiological Consequences of DGK Inhibition
The sustained inhibition of diacylglycerol kinase (DGK) presents a critical area of investigation, as the long-term physiological ramifications are not yet fully understood. DGKs are pivotal enzymes that maintain the delicate balance between two key lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). nih.govmdpi.com This equilibrium is essential for a multitude of cellular processes, and its chronic disruption could lead to unforeseen consequences. nih.govmdpi.com
Disruptions in the balance of DAG and PA due to DGK dysfunction have been linked to a variety of diseases. nih.govmdpi.com Therefore, a primary concern with long-term DGK inhibition is the potential for on-target side effects. Since DGK isoforms are expressed in various tissues and play distinct roles, from neural signaling to immune response regulation, broad-spectrum or even isoform-specific inhibition could have widespread effects. patsnap.com For example, while inhibiting DGKζ in T cells may be beneficial for cancer immunotherapy, its role in other immune cells and tissues needs careful consideration to avoid unwanted immune-related adverse events. patsnap.comfrontiersin.org
Furthermore, the development of resistance to DGK inhibitors is a plausible long-term challenge. nih.gov Cancer cells, for instance, are known for their adaptability, and they may develop mechanisms to bypass the effects of DGK inhibition over time. nih.gov This could involve the upregulation of alternative signaling pathways to maintain their growth and survival.
A crucial area for future research is the impact of long-term DGK inhibition on metabolic health. DGKs are involved in lipid metabolism, and their sustained inhibition could potentially lead to metabolic disorders. mdpi.com Understanding these potential long-term consequences is paramount for the safe and effective clinical translation of DGK inhibitors.
Elucidation of Detailed Molecular Mechanisms
A deeper understanding of the molecular intricacies of DGK function and regulation is fundamental to the development of effective and specific inhibitors. Key areas of focus include the nuanced control of lipid signaling, the significance of isoform-specific subcellular localization, and the interplay with other membrane components.
Diacylglycerol kinases (DGKs) are central to cellular signaling, catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). nih.gov This action modulates the levels of these two critical lipid second messengers, which in turn regulate a vast array of downstream signaling pathways. nih.gov The inhibition of DGK leads to an accumulation of DAG and a reduction in PA, profoundly altering the cellular signaling landscape. patsnap.comnih.gov
Increased DAG levels through DGK inhibition can amplify signaling through pathways dependent on this lipid, such as those mediated by protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs). patsnap.comfrontiersin.org In T cells, this can enhance anti-tumor responses. nih.gov Conversely, the reduction of PA, which also functions as a signaling molecule, can impact processes like membrane trafficking and cytoskeletal organization. patsnap.com
Interestingly, research in airway smooth muscle cells has revealed a negative feedback loop where DGK inhibition, leading to DAG accumulation, can actually reduce Gq-PLC activation, thereby attenuating bronchoconstriction. nih.gov This highlights the context-dependent and sometimes counterintuitive effects of altering the DAG/PA balance. Further research is needed to fully map the complex and often cell-type-specific consequences of DGK inhibition on the intricate network of lipid-mediated signal transduction.
The ten identified mammalian diacylglycerol kinase (DGK) isoforms exhibit distinct subcellular localizations, a feature that is critical to their specific functions. aacrjournals.orgnih.gov These localizations, which include the plasma membrane, nucleus, endoplasmic reticulum, Golgi complex, and cytoplasm, dictate which pools of diacylglycerol (DAG) each isoform can access and phosphorylate. aacrjournals.orgnih.gov This spatial regulation adds a significant layer of complexity to their roles in cellular signaling.
For instance, DGKα is known to translocate from the cytoplasm to the plasma membrane upon activation, placing it in proximity to DAG generated during receptor signaling. aacrjournals.org In contrast, DGKβ is associated with actin fibers, and DGKε is uniquely found in the endoplasmic reticulum where it is involved in lipid droplet synthesis. nih.govaacrjournals.org The specific localization of DGK isoforms allows them to selectively regulate different signaling pathways.
Understanding the functional significance of these distinct localizations is crucial for developing targeted therapies. Isoform-specific inhibitors could be designed to target DGKs in particular cellular compartments, thereby achieving a more precise therapeutic effect while minimizing off-target effects. Further research into the mechanisms that control the subcellular targeting of each DGK isoform will be instrumental in realizing this potential.
The function of diacylglycerol kinases (DGKs) is intricately linked to their interactions with other lipids and proteins within the cell membrane. nih.gov These interactions can modulate DGK activity and localization, and in turn, be influenced by the enzymatic activity of the DGKs themselves.
DGKs have been shown to associate with various proteins, including certain isoforms of protein kinase C (PKC). nih.gov For example, DGKζ can inhibit the activity of PKCα, a regulation that is itself modulated by PKCα-mediated phosphorylation of DGKζ. nih.gov This reciprocal regulation highlights the complex feedback loops that govern signaling pathways at the membrane.
Furthermore, the activity of some DGK isoforms is influenced by other membrane lipids. For instance, the oncogenic Src kinase can phosphorylate and promote the activity of DGKα. aacrjournals.org The local lipid environment, including the presence of specific fatty acids, can also impact DGK function. nih.gov A comprehensive understanding of this complex interplay between DGKs, other membrane proteins, and the surrounding lipid milieu is essential for a complete picture of their regulatory roles in cellular signaling.
Rational Design of Combination Therapeutic Strategies
The development of diacylglycerol kinase (DGK) inhibitors opens up new avenues for combination therapies, particularly in the realm of oncology. By targeting DGK, it may be possible to enhance the efficacy of existing treatments and overcome mechanisms of resistance.
A particularly promising area of research is the combination of DGK inhibitors with immunotherapies. nih.govfrontiersin.org DGKα and DGKζ have been identified as negative regulators of T-cell activation, and their inhibition can restore the function of suppressed immune cells within the tumor microenvironment. frontiersin.orgnih.gov
DGK inhibitors have the potential to synergize with checkpoint blockade therapies, such as those targeting PD-1/PD-L1. nih.govnih.gov While checkpoint inhibitors work to release the "brakes" on T cells, DGK inhibitors can further enhance T-cell signaling and effector functions. nih.govnih.gov This dual approach could lead to a more robust and durable anti-tumor immune response. nih.gov
Combination with Conventional Cancer Therapies (e.g., Chemotherapy, Radiation)
The exploration of Diacylglycerol Kinase Inhibitor I in combination with established cancer treatments like chemotherapy and radiation presents a promising, albeit complex, research frontier. The rationale for this approach is rooted in the potential for synergistic effects, where the inhibitor could enhance the efficacy of conventional therapies or overcome resistance mechanisms. astrazeneca.comfrontiersin.org
DGKα, a primary target of Diacylglycerol Kinase Inhibitor I, is implicated in cancer progression and the suppression of anti-tumor immune responses. nih.govaacrjournals.orgaacrjournals.org Preclinical studies have shown that small-molecule DGK inhibitors can induce cancer cell death. nih.govnih.gov For instance, in a glioblastoma model, R59022 treatment led to a modest increase in median survival. aacrjournals.org Combining such an inhibitor with chemotherapy or radiation could attack the tumor from multiple angles, potentially leading to more profound and durable responses. astrazeneca.comfrontiersin.org
One proposed mechanism is that by inhibiting DGK, Diacylglycerol Kinase Inhibitor I increases intracellular levels of DAG, which can activate protein kinase C (PKC). nih.govnih.gov This modulation of signaling pathways could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy or radiation. Furthermore, since DGK inhibition can enhance T-cell activity, it might work in concert with therapies that induce immunogenic cell death, such as certain chemotherapeutics and radiation, to bolster the anti-tumor immune response. nih.govaacrjournals.org
However, significant research is needed to validate these hypotheses. Key research questions include identifying which chemotherapeutic agents or radiation regimens would be most effective in combination with Diacylglycerol Kinase Inhibitor I, determining the optimal sequencing and timing of these combination therapies, and understanding the molecular basis for any observed synergistic effects.
Table 1: Rationale for Combining Diacylglycerol Kinase Inhibitor I with Conventional Cancer Therapies
| Therapeutic Modality | Rationale for Combination with Diacylglycerol Kinase Inhibitor I | Key Research Objective |
| Chemotherapy | Potential to sensitize cancer cells to cytotoxic agents by modulating PKC and other signaling pathways. | Identify synergistic drug combinations and optimal dosing schedules. |
| Radiation Therapy | Possibility of enhancing radiation-induced cell death and stimulating a more robust anti-tumor immune response. | Investigate the impact on tumor microenvironment and immune cell infiltration post-combination therapy. |
Translation to Clinical Application and Biomarker Development
The journey of Diacylglycerol Kinase Inhibitor I from a laboratory tool to a clinical therapeutic is fraught with challenges that necessitate focused research on preclinical progression and biomarker identification.
Currently, the clinical translation of Diacylglycerol Kinase Inhibitor I is significantly hampered by its pharmacological properties. aacrjournals.org Studies have indicated that R59022 has poor pharmacokinetics in animal models, including a very short half-life, which presents a major barrier to its development as a drug for human use. aacrjournals.orgnih.gov To date, no clinical trials have been initiated for Diacylglycerol Kinase Inhibitor I itself. aacrjournals.org
The broader field of DGK inhibitors is, however, seeing some progress. Several pharmaceutical companies are developing novel DGK inhibitors with improved potency and selectivity, and some of these are in early clinical development, often in combination with other immunotherapies. nih.govinsilico.com These next-generation inhibitors have been designed to overcome the limitations of earlier compounds like R59022. insilico.com The insights gained from the preclinical and clinical development of these newer DGK inhibitors will be invaluable in understanding the potential therapeutic utility of targeting this enzyme family and may inform future efforts to develop clinically viable analogs of Diacylglycerol Kinase Inhibitor I.
A significant hurdle in the clinical development of targeted therapies is the identification of patients who are most likely to benefit. nih.gov For Diacylglycerol Kinase Inhibitor I, or any DGK inhibitor, the development of predictive biomarkers is crucial for patient stratification. nih.govnih.gov
Potential biomarkers could be related to the expression or activity of DGK isoforms in tumors or immune cells. For example, tumors with high expression of DGKα might be more susceptible to the effects of Diacylglycerol Kinase Inhibitor I. aacrjournals.org The presence of specific mutations or gene expression signatures in cancer cells or the tumor microenvironment could also serve as predictive markers. nih.gov For instance, the status of downstream signaling molecules like those in the mTOR and HIF-1α pathways, which are affected by DGKα inhibition, could potentially predict response. aacrjournals.org
Metabolomic profiling, which assesses the levels of various metabolites in biological samples, could also offer a promising avenue for biomarker discovery. nih.govresearchgate.net Changes in the levels of DAG and PA, the direct substrate and product of DGK, could be explored as pharmacodynamic biomarkers to confirm target engagement and potentially correlate with clinical response. Research in this area is still in its infancy, and a concerted effort is required to identify and validate robust predictive biomarkers for DGK inhibitor therapy. nih.gov
Expansion of Research Scope
To fully comprehend the biological significance and therapeutic potential of Diacylglycerol Kinase Inhibitor I, the scope of research must extend beyond its current primary focus on cancer.
The fundamental role of DGKs in cellular signaling suggests that their inhibition could have implications for a wide range of diseases. patsnap.com Dysregulation of DGK activity has been linked to several pathological conditions beyond cancer, including immune disorders, neurodegenerative diseases, and cardiovascular conditions. nih.govpatsnap.com
Immune Disorders: Certain DGK isoforms are critical regulators of T-cell function. patsnap.com Their inhibition could modulate immune responses, offering a potential therapeutic strategy for autoimmune diseases like rheumatoid arthritis and multiple sclerosis. patsnap.com
Neurodegenerative Diseases: DGKs are involved in neural signaling and synaptic plasticity. patsnap.com Correcting the dysregulation of DAG and PA signaling through DGK inhibition might offer a novel approach to treating conditions such as Alzheimer's and Parkinson's diseases. patsnap.com
Vascular Function: In vascular smooth muscle, DGKs play a role in the signaling pathways that lead to contraction. nih.gov Selective inhibition of DGK isoforms could represent a new therapeutic avenue for vascular dysfunctions like hypertension. nih.govnih.gov
Infectious Diseases: The lipid signaling pathways modulated by DGKs can also be relevant in the context of infectious diseases. For example, the diacylglycerol kinase inhibitor R59022 was observed to enhance the egress of the parasite Babesia divergens from host cells in one study. nih.gov
Future research should systematically investigate the effects of Diacylglycerol Kinase Inhibitor I in preclinical models of these and other diseases to uncover new therapeutic opportunities.
Comparative studies of DGKs and their inhibitors across different kingdoms of life can provide profound insights into their conserved functions and evolutionary significance. DGKs are widespread in higher plants, where they play pivotal roles in lipid signaling, stress responses, and development. nih.govmdpi.com
In plants, DGKs are involved in the response to both biotic and abiotic stresses, such as pathogen attacks and exposure to certain metal ions. mdpi.comoup.com They are also implicated in developmental processes like root growth and pollen formation. mdpi.comoup.com Notably, Diacylglycerol Kinase Inhibitor I (R59022) has been used in plant research to probe the function of plant DGKs. mdpi.com For instance, R59022 has been shown to affect root growth in Arabidopsis thaliana by differentially inhibiting specific DGK isoforms. caymanchem.com
Table 2: Role of Diacylglycerol Kinases in Plants
| Process | Role of Diacylglycerol Kinases | Effect of Diacylglycerol Kinase Inhibitor I (R59022) |
| Stress Response | Mediate signaling in response to biotic and abiotic stresses. nih.govmdpi.com | Can be used to study the involvement of DGK in stress signaling pathways. |
| Root Growth | Involved in regulating root elongation. mdpi.com | Alters root growth in Arabidopsis. mdpi.comcaymanchem.com |
| Development | Essential for processes like gametogenesis. oup.com | Can disrupt normal plant development. mdpi.com |
By comparing the effects of Diacylglycerol Kinase Inhibitor I in mammalian and plant systems, researchers can identify conserved mechanisms of DGK function and regulation. This cross-kingdom approach could not only enhance our fundamental understanding of lipid signaling but also potentially lead to novel applications for DGK inhibitors in areas such as agriculture, for example, by modulating plant stress tolerance or growth characteristics. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
